5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine
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Overview
Description
5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine is a fluorinated aromatic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups at positions 3 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine typically involves the introduction of the trifluoromethyl group to a phenyl ring followed by the formation of the pyridine ring and subsequent amination. One common method includes the trifluoromethylation of 4-iodobenzene, followed by a cyclization reaction to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other advanced materials.
Uniqueness
5-(4-(Trifluoromethyl)phenyl)pyridine-3,4-diamine is unique due to the presence of both the trifluoromethyl group and the amino groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridine-3,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)8-3-1-7(2-4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTAAIDYVULFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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